

# CalFluor 647 Azide: A Technical Guide to Solubility, Stability, and Application

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## Compound of Interest

Compound Name: CalFluor 647 Azide

Cat. No.: B12374256

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## Introduction

**CalFluor 647 Azide** is a far-red fluorescent probe that has become an invaluable tool in bioconjugation and cellular imaging. Its utility is centered around its azide functional group, which allows for its efficient incorporation into biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A key feature of **CalFluor 647 Azide** is its fluorogenic nature; it remains non-fluorescent until it reacts with an alkyne, minimizing background fluorescence and eliminating the need for wash steps in imaging applications.<sup>[1][2]</sup> This guide provides a comprehensive overview of the solubility and stability of **CalFluor 647 Azide**, along with a detailed experimental protocol for its use in click chemistry.

## Core Properties of CalFluor 647 Azide

Property	Value	Source(s)
Molecular Formula	C <sub>43</sub> H <sub>66</sub> N <sub>7</sub> O <sub>10</sub> S <sub>2</sub> Si	[3][4]
Molecular Weight	933.24 g/mol	[1]
Excitation Maximum (post-click)	657 nm	
Emission Maximum (post-click)	674 nm	
Appearance	Dark red amorphous solid	
Purity	>95% (typically analyzed by HPLC)	

## Solubility

**CalFluor 647 Azide** exhibits good solubility in common laboratory solvents, facilitating its use in a variety of experimental settings. While precise quantitative solubility data is not extensively published, the following table summarizes the available qualitative information.

Solvent	Solubility	Recommendations for Stock Solutions	Source(s)
Water	Soluble	Can be dissolved directly in aqueous buffers. For long-term storage, the use of a concentrated stock in an organic solvent is recommended.	
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for preparing high-concentration stock solutions.	

Preparation of Stock Solutions:

It is recommended to prepare a concentrated stock solution of **CalFluor 647 Azide** in anhydrous DMSO, for example, at a concentration of 1-10 mM. This stock solution can then be aliquoted and stored under the recommended conditions to minimize freeze-thaw cycles. For aqueous working solutions, the DMSO stock can be diluted into the desired aqueous buffer.

## Stability

The stability of **CalFluor 647 Azide** is critical for obtaining reliable and reproducible experimental results. The following table outlines the recommended storage conditions and factors that can affect its stability.

Condition	Recommendation	Rationale	Source(s)
Temperature	Store at -20°C. For solutions in solvent, -80°C may provide enhanced stability for long-term storage.	Minimizes thermal degradation of the fluorescent dye and the reactive azide group.	
Light	Protect from light. Store in a dark container or wrapped in foil.	Fluorescent dyes are susceptible to photobleaching, which can lead to a loss of fluorescence signal.	
Moisture	Store in a desiccated environment.	The azide group can be sensitive to hydrolysis.	
Freeze-Thaw Cycles	Avoid repeated freeze-thaw cycles.	Aliquoting stock solutions into smaller, single-use volumes is recommended to prevent degradation that can occur during repeated temperature changes.	
pH	Stable in a pH range of approximately 4 to 11 for the click reaction.	The copper-catalyzed click reaction is robust across a wide pH range. However, the stability of the dye itself may be compromised at extreme pH values.	

## Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of **CalFluor 647 Azide** is its use in CuAAC, or "click chemistry," to label alkyne-modified biomolecules. The following is a general protocol for labeling proteins in an aqueous environment. This protocol should be optimized for specific applications.

#### Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS)
- **CalFluor 647 Azide** stock solution (e.g., 10 mM in DMSO)
- Copper(II) sulfate ( $\text{CuSO}_4$ ) stock solution (e.g., 50 mM in water)
- Reducing agent stock solution (e.g., 250 mM sodium ascorbate in water, freshly prepared)
- Copper ligand stock solution (e.g., 50 mM TBTA in DMSO)

#### Protocol:

- Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:
  - Alkyne-modified protein solution
  - **CalFluor 647 Azide** (to a final concentration of 100-200  $\mu\text{M}$ )
  - Copper ligand (TBTA, to a final concentration of 100-200  $\mu\text{M}$ )
  - Copper(II) sulfate (to a final concentration of 50-100  $\mu\text{M}$ )
- Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM to reduce Cu(II) to the catalytic Cu(I) species.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The optimal incubation time may vary depending on the specific reactants and concentrations.
- Purification (Optional): If necessary, remove excess unreacted dye and other small molecules. This can be achieved through various methods such as spin filtration, dialysis, or

size exclusion chromatography, depending on the nature of the labeled biomolecule.

- Analysis: The labeled biomolecule can be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, flow cytometry, or fluorescence microscopy.

## Visualizations

### Chemical Structure of CalFluor 647 Azide

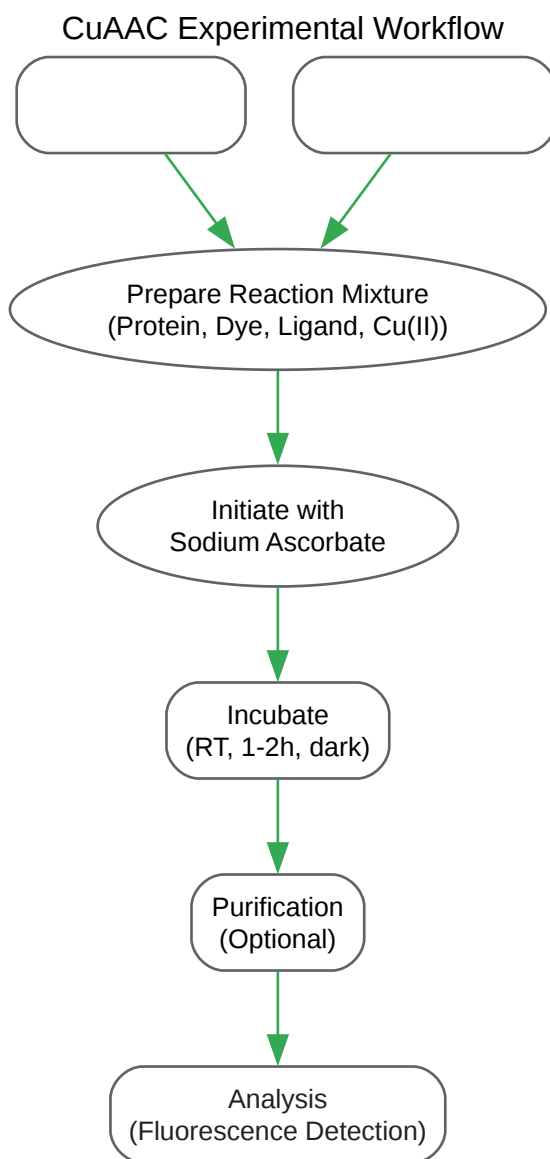
Chemical Structure of CalFluor 647 Azide



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Caption: Chemical structure of **CalFluor 647 Azide**.

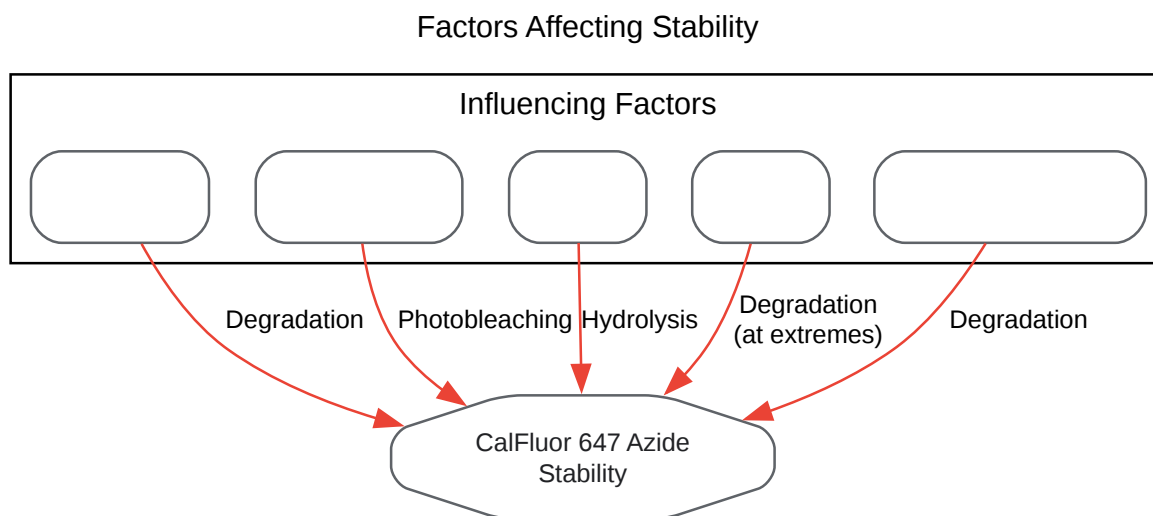
## Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow



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Caption: A generalized workflow for labeling biomolecules using CuAAC.

## Factors Affecting CalFluor 647 Azide Stability



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Caption: Key environmental factors that can impact the stability of **CalFluor 647 Azide**.

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## References

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